molecular formula C8H7N3OS B12970967 5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione

5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione

Cat. No.: B12970967
M. Wt: 193.23 g/mol
InChI Key: PXNVBQRVGJNMSA-ONEGZZNKSA-N
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Description

(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a furan ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thione compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the triazole and furan rings, which can form hydrogen bonds and π-π interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of the furan and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

5-[(E)-2-(furan-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C8H7N3OS/c13-8-9-7(10-11-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,10,11,13)/b4-3+

InChI Key

PXNVBQRVGJNMSA-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C2=NC(=S)NN2

Canonical SMILES

C1=COC(=C1)C=CC2=NC(=S)NN2

Origin of Product

United States

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